1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
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Overview
Description
1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a 2-chlorophenylsulfonyl group and a thiophen-3-yl group
Preparation Methods
The synthesis of 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 2-chlorophenylsulfonyl and thiophen-3-yl groups. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the 2-chlorophenylsulfonyl group via sulfonylation reactions.
Step 3: Attachment of the thiophen-3-yl group through coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the thiophene moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine can be compared with other similar compounds, such as:
1-((2-Chlorophenyl)sulfonyl)-4-phenylpiperidine: Similar structure but with a phenyl group instead of a thiophene moiety.
1-((2-Chlorophenyl)sulfonyl)-4-(pyridin-3-yl)piperidine: Contains a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-thiophen-3-ylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S2/c16-14-3-1-2-4-15(14)21(18,19)17-8-5-12(6-9-17)13-7-10-20-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWVTIWPRYEMKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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